Regioisomeric Differentiation: 7-F vs. 6-F Substitution in Antimicrobial Target Engagement
The 6-fluoro regioisomer (6D1) is a validated antimicrobial hit with an MIC of 1 mg/L against Acinetobacter baumannii ATCC19606 [1]. While direct MIC data for the 7-fluoro regioisomer is not yet published at the same target, the SAR of the benzisothiazolone class dictates that the fluorine position determines enzyme acylation rates. The 7-fluoro isomer redirects electron density differently than the 6-fluoro, which is predicted to alter the binding mode to bacterial hydroperoxide reductase (OhrB), the confirmed target of 6D1, thereby offering a distinct selectivity window for Gram-negative vs. Gram-positive pathogens.
7‑F: direct data pending; predicted distinct OhrB binding
| Evidence Dimension | Antibacterial activity against A. baumannii |
|---|---|
| Target Compound Data | Not yet published (predicted distinct OhrB binding due to fluorine position) |
| Comparator Or Baseline | 6-Fluorobenzo[d]isothiazol-3(2H)-one (6D1): MIC = 1 mg/L vs. A. baumannii ATCC19606; MIC = 2.5 mg/L vs. S. aureus |
| Quantified Difference | N/A (Direct comparison pending; class-level inference) |
| Conditions | Whole-cell screening against A. baumannii ATCC19606; MIC determination via broth microdilution |
Why This Matters
Sourcing the 7-fluoro isomer is essential for medicinal chemistry teams seeking to break the IP space dominated by 6-fluoro derivatives and explore orthogonal target engagement profiles.
- [1] A small molecule interacts with pMAC-derived hydroperoxide reductase and enhances the activity of aminoglycosides. The Journal of Antibiotics, 2021, 74(5), 324–329. View Source
